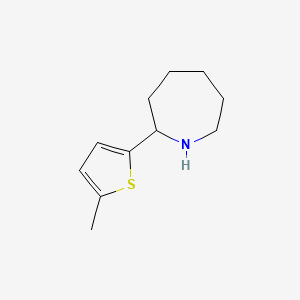

2-(5-Methyl-2-thienyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Methyl-2-thienyl)azepane is a heterocyclic compound that belongs to the class of azepanes. It features a six-membered ring containing a nitrogen atom and a sulfur atom. This compound has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide and potassium hydroxide in dimethyl sulfoxide .

Industrial Production Methods

In industrial settings, the production of 2-(5-Methyl-2-thienyl)azepane may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-2-thienyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-2-thienyl)azepane is a heterocyclic compound with a six-membered ring containing nitrogen and sulfur atoms. Research indicates it modulates enzyme and receptor activity and influences various signaling pathways.

Scientific Research Applications

This compound is used across chemistry, biology, and industry for various applications.

Chemistry

- It serves as a building block for synthesizing complex heterocyclic compounds.

- 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine can be synthesized from it using super bases .

Biology

- It is studied for its anticonvulsant, analgesic, and anti-inflammatory effects.

- The compound plays a role in biochemical reactions, particularly in proteomics research, interacting with enzymes, proteins, and other biomolecules. It can act as an enzyme inhibitor or activator, depending on the reaction context.

- This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites.

Industry

- It is used in manufacturing processes to improve product quality and efficiency.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative, using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-2-thienyl)azepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in pain perception and seizure activity. It may also interact with inflammatory pathways to reduce inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azepane: A cyclic secondary amine with a similar ring structure but lacking the thiophene moiety.

Thiophene: A sulfur-containing heterocycle that forms the basis of the thiophene ring in 2-(5-Methyl-2-thienyl)azepane.

Uniqueness

This compound is unique due to its combined azepane and thiophene structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-(5-Methyl-2-thienyl)azepane is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a seven-membered azepane ring substituted with a methyl group on a thiophene moiety, which may influence its pharmacological properties. The exploration of its biological activity is still ongoing, but preliminary findings suggest promising avenues for research.

Structural Characteristics

The molecular formula of this compound is C₉H₁₃N, and its structure includes:

- Azepane Ring : A saturated seven-membered ring that can influence the compound's reactivity and interactions with biological targets.

- Thienyl Substituent : The presence of the thienyl group enhances the compound's unique chemical properties, potentially contributing to various biological activities.

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary data suggest that it may interact with various biological targets, including receptors and enzymes involved in critical physiological processes. For instance, molecular docking studies could provide insights into binding affinities and interaction patterns with specific proteins.

Case Studies and Research Findings

- Interaction Studies : Initial studies indicate that this compound may exhibit binding affinity to certain neurotransmitter receptors, which could explain its potential CNS activity. Further research using techniques such as binding assays and molecular modeling is essential to confirm these interactions.

- Synthesis and Derivatives : The synthesis of this compound can be achieved through various methods, allowing for the exploration of structure-activity relationships (SAR). Understanding how modifications to the azepane or thienyl groups affect biological activity will be crucial for developing more potent derivatives.

-

Potential Applications : The compound's potential applications span various fields, including:

- Pharmaceuticals : As a lead compound for developing new drugs targeting CNS disorders or microbial infections.

- Research Tools : For studying biological pathways and enzyme interactions.

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNOJSJPYSIFDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393192 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527674-20-0 |

Source

|

| Record name | 2-(5-methyl-2-thienyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.